1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one

Description

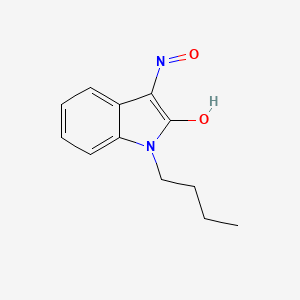

1-Butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one is a substituted indole derivative characterized by a hydroxyimino (-NOH) group at position 3 and a butyl chain at position 1 of the indol-2-one scaffold. Its structure allows for hydrogen bonding via the hydroxyimino group, which may enhance binding affinity to biological targets compared to non-polar substituents.

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

1-butyl-3-nitrosoindol-2-ol |

InChI |

InChI=1S/C12H14N2O2/c1-2-3-8-14-10-7-5-4-6-9(10)11(13-16)12(14)15/h4-7,15H,2-3,8H2,1H3 |

InChI Key |

UKBIOVOEAXFIBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=C1O)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one typically involves the reaction of an appropriate indole derivative with a butylating agent and a hydroxyimino precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various alkyl or aryl-substituted indole derivatives.

Scientific Research Applications

The applications of 1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one are related to its properties as a chemical compound, particularly concerning its potential use in inhibiting protein kinases and treating various diseases related to cell proliferation .

Key Information

Potential Applications

This compound is related to benzylidene-1,3-dihydro-indol-2-one derivatives, which have potential uses as receptor tyrosine kinase inhibitors, especially of Raf kinases . These compounds may be useful in treating diseases where alteration of mitogen-activated signaling pathways is involved, particularly those involving aberrant cellular proliferation, including tumor growth .

Pharmaceutical Applications

The compounds are potentially useful in treating mammals for conditions characterized by cellular proliferation, such as blood vessel proliferative disorders, fibrotic disorders, mesangial cell proliferative disorders, and metabolic diseases .

- Blood vessel proliferative disorders: arthritis and restenosis

- Fibrotic disorders: hepatic cirrhosis and atherosclerosis

- Mesangial cell proliferative disorders: glomerulonephritis, diabetic nephropathy, malignant nephrosclerosis, thrombotic microangiopathy syndromes, organ transplant rejection, and glomerulopathies

- Metabolic disorders: psoriasis, diabetes mellitus, chronic wound healing, inflammation, and neurodegenerative diseases

Use in Cancer Treatment

These compounds can potentially treat certain cancers and may have additive or synergistic effects with existing cancer chemotherapies or restore the effectiveness of certain cancer treatments and radiation . Examples of malignancies include tumors of the breast, stomach, ovary, colon, lung, brain, larynx, lymphatic system, genitourinary tract (including bladder and prostate), ovarian, gastric, bone, or pancreatic tumors, especially those that signal through cRaf-1 .

Inhibition of Protein Kinases

Mechanism of Action

The mechanism of action of 1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the indole core can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Modifications and Substituent Effects

The biological and physicochemical properties of indol-2-one derivatives are highly dependent on substituents at positions 1, 3, and 3. Below is a comparative analysis of key analogs:

2.2. Key Structural and Functional Differences

Hydroxyimino vs. Thiazolyl Hydrazine: The hydroxyimino group in the target compound provides hydrogen-bond donor capacity, unlike the thiazolyl hydrazine group in HIV inhibitors . This may reduce off-target interactions but limit π-π stacking.

Butyl Chain vs.

Hybrid Pharmacophores: Les-3833 incorporates a 4-thiazolidinone ring, enabling dual mechanisms of action absent in the hydroxyimino-containing compound .

Biological Activity

1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, notable for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure includes a hydroxyimino group at the 3-position and a butyl group at the 1-position, which contribute to its biological activity.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has shown significant potential in combating oxidative stress-related diseases by scavenging free radicals and reducing oxidative damage.

- Anti-inflammatory Properties : It has been studied for its ability to modulate inflammatory responses, which is crucial in treating conditions like arthritis and other inflammatory diseases.

- Anticancer Potential : Research indicates that this compound can inhibit enzymes such as human indoleamine 2,3-dioxygenase 1 (hIDO1), enhancing immune responses against tumors and suggesting its use in cancer therapy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : By inhibiting hIDO1, the compound plays a role in immune modulation, potentially improving the efficacy of cancer treatments.

- Oxidative Stress Reduction : Its antioxidant properties help mitigate cellular damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

Comparative Analysis

The following table summarizes the biological activities of compounds structurally similar to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Hydroxyindolin-2-one | Similar indole structure | Antioxidant activity |

| Oxindoles | Related bicyclic structure | Anti-inflammatory properties |

| 3-(Hydroxyimino)-indoles | Hydroxyimino group presence | Potential anticancer activity |

This comparison highlights the unique functional groups in this compound that confer distinct interactions with biological targets not observed in other related compounds.

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of this compound:

- Cancer Therapy : A study demonstrated that treatment with this compound led to significant tumor growth inhibition in murine models by enhancing T-cell immune response against tumors .

- Inflammatory Diseases : In vitro studies showed that this compound reduced pro-inflammatory cytokine production in human endothelial cells, suggesting its potential application in managing inflammatory diseases .

Q & A

Q. What controls are essential when evaluating the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.